molecular formula C20H20O7 B1683788 BNC105 CAS No. 945771-74-4

BNC105

Cat. No.: B1683788
CAS No.: 945771-74-4
M. Wt: 372.4 g/mol
InChI Key: RADMJHVVIZTENA-UHFFFAOYSA-N
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Description

BNC105 is a novel compound known for its potent anticancer properties. It functions primarily as a tubulin polymerization inhibitor, disrupting the formation of microtubules within cells. This disruption leads to the selective targeting of tumor vasculature, causing occlusion of blood vessels within tumors and resulting in tumor cell necrosis due to hypoxia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BNC105 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

BNC105 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

BNC105 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound to study tubulin polymerization and microtubule dynamics.

    Biology: It is employed in research on cell division, apoptosis, and cancer cell biology.

    Medicine: this compound is being investigated as a potential anticancer agent, with studies showing its efficacy in disrupting tumor vasculature and inhibiting cancer cell proliferation.

    Industry: The compound is used in the development of new anticancer drugs and therapeutic strategies

Mechanism of Action

BNC105 exerts its effects by binding to the tubulin polymer, inhibiting its polymerization and leading to the destabilization of microtubules. This disruption of microtubules interferes with cell division, causing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound targets the endothelial cells within tumor vasculature, leading to vascular disruption and tumor necrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BNC105

This compound is unique in its high selectivity for actively proliferating endothelial cells within tumors, offering a wider therapeutic window compared to other vascular disrupting agents. Its dual mode of action, targeting both tumor vasculature and cancer cells, makes it a promising candidate for anticancer therapy .

Biological Activity

BNC105 is a novel compound developed by Bionomics, classified as a vascular disrupting agent (VDA) and a tubulin polymerization inhibitor. It has shown promise in treating various cancers by selectively targeting tumor vasculature, leading to tumor hypoxia and necrosis. This article delves into the biological activity of this compound, exploring its mechanisms of action, preclinical and clinical findings, and potential therapeutic combinations.

This compound exerts its effects primarily through two mechanisms:

  • Vascular Disruption : It selectively disrupts the blood supply to tumors, depriving them of oxygen and nutrients necessary for survival. This mechanism is particularly effective as it can eliminate thousands of tumor cells with the occlusion of a single blood vessel .
  • Tubulin Polymerization Inhibition : By binding to the colchicine site on tubulin, this compound inhibits microtubule polymerization, which is crucial for mitosis and cellular integrity. This action leads to apoptosis in cancer cells while sparing normal cells .

Structural Insights

Recent studies have elucidated the crystal structure of this compound in complex with tubulin, confirming its interaction at the colchicine binding site. This structural understanding aids in the development of more effective derivatives .

Preclinical Studies

In preclinical models, this compound demonstrated significant anti-tumor activity:

  • Tumor Models : In studies involving breast and renal cancer models, this compound treatment resulted in rapid occlusion of tumor vasculature, leading to hypoxic stress and subsequent tumor growth inhibition .
  • Molecular Responses : Following treatment, there was notable upregulation of HIF-1α and GLUT-1, indicating a cellular adaptive response to hypoxia. Additionally, VEGF-A expression increased significantly post-treatment, suggesting a compensatory mechanism that may influence treatment efficacy .

Key Findings from Preclinical Studies

Study TypeTumor TypeKey Findings
Animal ModelBreast CancerSignificant tumor growth inhibition observed
Animal ModelRenal CancerIncreased survival rates when combined with VEGF inhibitors
Molecular AnalysisVarious TumorsUpregulation of HIF-1α and VEGF-A post-treatment

Clinical Trials

This compound has progressed through several phases of clinical trials:

Phase I Trials

  • Objective : Assess safety and tolerability in patients with advanced solid tumors.
  • Results : The recommended dose was established at 16 mg/m², with reports of disease stabilization in some patients .

Phase II Trials

  • Renal Cell Carcinoma : Ongoing trials are evaluating the efficacy of this compound in combination with everolimus (a mTOR inhibitor). Preliminary results indicate enhanced tumor growth inhibition when combined with standard therapies .
  • Mesothelioma : Another Phase II trial is assessing this compound's efficacy in patients who have undergone first-line chemotherapy. Early results suggest that this compound is well tolerated at doses that achieve significant therapeutic effects .

Combination Therapies

This compound's potential is further enhanced when used in combination with other agents:

  • Combination with Bevacizumab : This pairing has shown improved outcomes by delaying tumor vascular recovery post-BNC105 treatment.
  • Combination with Everolimus : Results indicate increased survival rates in renal cancer models when used together .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • A patient with advanced renal cancer experienced disease stabilization following treatment with this compound as monotherapy.
  • In another instance, combining this compound with standard treatments resulted in significant tumor size reduction and improved patient outcomes.

Q & A

Q. Basic: What are the primary mechanisms of action of BNC105 in cancer therapy?

This compound acts through dual mechanisms: vascular disruption and direct cytotoxicity . As a tubulin polymerization inhibitor, it binds to β-tubulin, destabilizing microtubules in proliferating endothelial cells lining tumor vasculature, leading to vessel collapse and ischemia . Simultaneously, it exerts cytotoxic effects on cancer cells by disrupting mitotic spindle formation, inducing cell cycle arrest (G2/M phase) and apoptosis . Preclinical studies in renal and ovarian cancer models demonstrate selective targeting of tumor vasculature over normal tissues, minimizing off-target toxicity .

Q. Basic: How does this compound’s structure-activity relationship (SAR) guide its optimization?

Key SAR insights include:

  • A-ring modifications : Introduction of a 7-hydroxy-6-methoxy group enhances tubulin-binding affinity by enabling hydrogen bonding with Thrα179 .
  • C-ring requirement : The 3-(3,4,5-trimethoxybenzoyl) group is critical for pseudo π-stacking interactions with tubulin’s colchicine-binding site. Removal of the C6-methoxy group abolishes activity .
  • B-ring flexibility : Substitution of the benzo[b]thiophene core with a benzo[b]furan scaffold (as in this compound) improves potency and selectivity for activated endothelial cells over quiescent ones .
    Methodologically, iterative SAR studies combined with X-ray crystallography (e.g., Figure 4 in ) and cytotoxicity assays (e.g., IC50 profiling in A2780 cisplatin-resistant cells ) were used to optimize the compound.

Q. Advanced: What experimental designs are recommended for evaluating this compound in combination with immunotherapies?

Combination studies with checkpoint inhibitors (e.g., anti-CTLA4 or nivolumab) require:

  • Preclinical models : Use immunocompetent murine models (e.g., CT26 colorectal tumors) to assess synergistic tumor growth inhibition and immune microenvironment modulation. Metrics include tumor-infiltrating T-cell counts and cytokine profiling (e.g., IFN-γ, IL-12) .
  • Clinical trial design : Phase II trials should employ stratified randomization (e.g., by ECOG performance status) and dual endpoints: RECIST 1.1 for tumor response and iRECIST for immune-specific outcomes . Pharmacodynamic biomarkers (e.g., plasma ferritin, IL-8) can track vascular disruption effects .

Q. Advanced: How can researchers resolve contradictions in biomarker data across this compound clinical trials?

Discrepancies in biomarker responses (e.g., IL-10 elevation in ovarian cancer vs. reduction in renal trials ) require:

  • Multi-analyte profiling : Use platforms like Myriad RBM’s MAP technology to assess 80+ analytes simultaneously, controlling for tumor type-specific cytokine milieus.
  • Temporal sampling : Collect plasma at baseline and 3 hours post-dose to capture acute vascular disruption effects versus delayed immune modulation.
  • Correlation with clinical outcomes : Apply multivariate analysis (e.g., Cox regression) to link biomarker changes (e.g., TIMP-1 reduction) with progression-free survival (6MPFS) in renal cancer cohorts .

Q. Basic: What in vitro models validate this compound’s efficacy against multidrug-resistant (MDR) cancers?

This compound retains potency in MDR-1-overexpressing cell lines (e.g., A2780ADR ovarian cancer), unlike doxorubicin or cisplatin, which are P-glycoprotein substrates. Experimental validation involves:

  • Comparative IC50 assays : Dose-response curves in parental vs. MDR-1-transfected cells (Table 6 in ).
  • Tubulin polymerization assays : Confirm target engagement despite efflux pump activity .

Q. Advanced: What pharmacokinetic (PK) and pharmacodynamic (PD) considerations are critical for this compound dosing?

  • PK profile : BNC105P (prodrug) rapidly converts to active this compound with a half-life of 0.13 hours. Dose proportionality is observed up to 16 mg/m², the recommended phase II dose .
  • PD markers : Reductions in polymerized tubulin in peripheral blood mononuclear cells (PBMCs) and DCE-MRI-measured tumor blood flow changes validate target engagement .
  • Dosing schedule : Intermittent dosing (days 1 and 8, 21-day cycle) mitigates cumulative toxicity while maintaining efficacy .

Q. Basic: How is this compound’s selectivity for tumor vasculature achieved experimentally?

  • Dual-cell co-culture assays : Compare effects on quiescent vs. TNF-α-activated HUVECs. This compound shows 10-fold selectivity for activated endothelial cells .
  • In vivo perfusion models : Use vascular dyes (e.g., Hoechst 33342) to visualize tumor-selective vascular shutdown in orthotopic renal cell carcinoma models .

Q. Advanced: What methodologies identify this compound-responsive patient subpopulations?

  • Biomarker-driven stratification : In renal cancer trials, patients with >50% reduction in α-2-macroglobulin post-BNC105 had longer 6MPFS .
  • Tumor immune profiling : Flow cytometry of CD11b+ tumor-associated macrophages (TAMs) post-treatment predicts synergy with anti-PD-1 therapies .

Q. Basic: What synthetic routes are used to produce this compound?

This compound is synthesized via:

  • Multi-component coupling : Reaction of o-iodophenol derivatives with terminal alkynes under Pd catalysis .
  • Larock-type indole annulation : For benzo[b]furan core formation, using methylmagnesium chloride to generate magnesium phenolate intermediates .

Q. Advanced: How do researchers balance this compound’s vascular disruption efficacy with toxicity risks?

  • Therapeutic window optimization : Preclinical maximum tolerated dose (MTD) studies in rodents establish a safety margin (e.g., 16 mg/m² in humans ).
  • Toxicity mitigation : Use phosphate prodrug (BNC105P) to enhance solubility and reduce off-target effects .
  • Biomarker monitoring : Track acute-phase reactants (e.g., CRP) and liver enzymes (ALT/AST) to detect early toxicity .

Properties

IUPAC Name

(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADMJHVVIZTENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241536
Record name BNC-105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945771-74-4
Record name BNC-105
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BNC-105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BNC-105
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Note: A similar reaction when scaled-up with 2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxy-7-isopropoxy-benzo[b]furan (1.25 gm) and boron trichloride solution (1M solution in DCM, 3.1 mL) gave the title compound (930 mg, 83%).
Name
2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxy-7-isopropoxy-benzo[b]furan
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-Bromo-7-acetoxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran (20 mg, 0.042 mmol), methyl-boronic acid (40 mg, 0.67 mmol), in 1,4-dioxane (2 mL) at 90° C. was added tetiakis-triphenylphosphine palladium (11 mg, 0.01 mmol) followed by the addition of a solution of sodium bicarbonate (40 mg, 0.48 mmol) in distilled water (0.5 mL). The reaction mixture turned red after 5 minutes. After 2 hours (tlc) the reaction mixture was brought to room temperature and was added saturated ammonium chloride (2 mL) and diluted with dichloromethane (20 mL). The organic layer was separated and washed with water, dried over magnesium sulfate and the solvent was removed by distillation under vacuum. The residue was purified by PTLC (eluent=Dichloromethane/Methanol, 1:1) to give the title compound (actate cleaved during reaction) as a fluffy white solid; (3 mg, 19%).
Name
2-Bromo-7-acetoxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetiakis-triphenylphosphine palladium
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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